N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical studies.
Preparation Methods
The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse amides, which can be further studied for their inhibitory properties.
Chemical Reactions Analysis
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which can be further analyzed for their biochemical properties.
Scientific Research Applications
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the properties of different compounds.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme functions and interactions.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide involves its ability to inhibit certain enzymes, particularly carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a fundamental reaction in various physiological processes . By inhibiting these enzymes, the compound can affect processes related to pH buffering, metabolism, and signaling.
Comparison with Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of glaucoma due to its inhibitory effects on carbonic anhydrase.
What sets this compound apart is its structural diversity and the ability to inhibit a broader range of carbonic anhydrases, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGDQCQOZORRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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